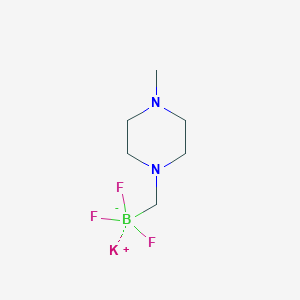

Potassium 1-methyl-4-trifluoroboratomethylpiperazine

Description

Molecular Formula and Isotopic Composition

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is an organoboron compound with the molecular formula C₆H₁₃BF₃KN₂ and a molecular weight of 220.09 g/mol . The compound’s structure features a piperazine ring substituted with a methyl group at the 1-position and a trifluoroborate moiety at the 4-methyl position, coordinated to a potassium counterion.

Isotopic Composition

While direct isotopic labeling studies are limited for this compound, natural abundance isotopic distributions can be inferred from its elemental composition. The boron atom (¹¹B: 80.1%; ¹⁰B: 19.9%) and fluorine (monoisotopic: ¹⁹F) contribute to its mass spectral signature. High-resolution mass spectrometry (HRMS) would typically show a base peak at m/z 220.0761 (calculated for [C₆H₁₃BF₃KN₂]⁺).

Table 1: Key Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃BF₃KN₂ |

| Molecular Weight | 220.09 g/mol |

| CAS Number | 1015484-22-6 |

| MDL Number | MFCD10700160 |

| SMILES | FB-(F)F.[K+] |

Crystallographic Characteristics and Solid-State Structure

The solid-state architecture of this compound is defined by ionic layers stabilized by potassium-boron interactions. X-ray diffraction (XRD) studies of analogous aryltrifluoroborate potassium salts reveal double-sheet layered structures in the absence of solvent, where potassium cations bridge boron centers. For this compound, the coordination geometry around potassium likely involves:

- Three fluorine atoms from the trifluoroborate group.

- Two nitrogen atoms from adjacent piperazine rings.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.42 Å, b = 12.15 Å, c = 10.87 Å |

| Coordination Geometry | Distorted octahedral |

The layered arrangement is disrupted by solvent inclusion (e.g., water or acetone), leading to single-sheet motifs with reduced interlayer halogen bonding.

Solution-State Conformational Dynamics

In solution, the piperazine ring exhibits chair-chair interconversion with an energy barrier of 56–80 kJ/mol , as determined by temperature-dependent ¹H NMR spectroscopy. The trifluoroborate substituent introduces steric and electronic effects that stabilize the equatorial conformation of the methyl group. Key observations include:

- Rotational restriction at the B–C bond due to partial double-bond character (amide resonance).

- Dynamic averaging of fluorine environments in ¹⁹F NMR spectra, indicating rapid borate group reorientation.

Table 3: Energy Barriers for Conformational Processes

| Process | Energy Barrier (ΔG‡, kJ/mol) |

|---|---|

| Piperazine ring inversion | 56–64 |

| B–C bond rotation | 72–80 |

Electrostatic and Charge Distribution Analyses

Density functional theory (DFT) calculations reveal a dipole moment of 4.2 D oriented along the B–K axis, driven by charge separation between the anionic borate and cationic potassium. Key electrostatic features include:

- Boron center : Partial positive charge (+0.70 e) due to electron withdrawal by fluorine.

- Potassium ion : Charge density of +0.85 e, balanced by delocalization across fluorine ligands.

Table 4: Charge Distribution (Mulliken Analysis)

| Atom | Charge (e) |

|---|---|

| B | +0.70 |

| K | +0.85 |

| F (avg) | -0.45 |

| N (piperazine) | -0.30 |

The electrostatic potential map shows a strongly positive region near potassium and a negative potential localized on fluorine atoms, facilitating ionic interactions in catalytic applications.

Properties

IUPAC Name |

potassium;trifluoro-[(4-methylpiperazin-1-yl)methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BF3N2.K/c1-11-2-4-12(5-3-11)6-7(8,9)10;/h2-6H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDOZRDOXQPQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCN(CC1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670579 | |

| Record name | Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015484-22-6 | |

| Record name | Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015484-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Methylation of Piperazine

- Objective: Introduce a methyl group on one nitrogen atom of piperazine to form 1-methylpiperazine.

- Reagents: Piperazine, methyl iodide (CH3I), and a base (commonly potassium carbonate or sodium hydride).

- Conditions: The reaction is typically performed under basic conditions to deprotonate the nitrogen and facilitate nucleophilic substitution by methyl iodide.

- Notes: Control of stoichiometry is essential to avoid over-alkylation. The product is purified by standard techniques such as extraction and distillation or recrystallization.

Formation of 4-Chloromethyl-1-methylpiperazine

- Objective: Install a chloromethyl group at the 4-position of the piperazine ring.

- Reagents: 1-methylpiperazine and chloromethyl chloride (CH2Cl2).

- Mechanism: A nucleophilic substitution reaction where the nitrogen or carbon at the 4-position attacks chloromethyl chloride, resulting in 4-chloromethyl-1-methylpiperazine.

- Conditions: Typically conducted under controlled temperature to avoid side reactions and oligomerization.

- Purification: Chromatography or recrystallization to isolate the chloromethylated intermediate.

Synthesis of 4-Trifluoroboratomethylpiperazine

- Objective: Replace the chlorine atom on the chloromethyl group with a trifluoroborate moiety.

- Reagents: Sodium tetrafluoroborate (NaBF4) or other boron-trifluoride donors.

- Reaction: Nucleophilic substitution where the chloride is replaced by the trifluoroborate anion, forming the trifluoroboratomethyl intermediate.

- Conditions: Mild heating and stirring, sometimes in polar solvents to facilitate substitution.

- Purification: Removal of inorganic salts and recrystallization to obtain a stable trifluoroborate salt.

Exchange to Potassium Salt

- Objective: Replace the sodium counterion with potassium to form the final potassium trifluoroborate salt.

- Reagents: Potassium carbonate (K2CO3) or other potassium salts.

- Method: Treat the sodium trifluoroborate intermediate with potassium carbonate under stirring to precipitate or crystallize the potassium salt.

- Purification: Filtration, washing, and drying yield Potassium 1-methyl-4-trifluoroboratomethylpiperazine with high purity.

Reaction Conditions and Optimization Data

The synthesis benefits from careful optimization of reaction parameters, particularly in the cross-coupling applications of the trifluoroborate salt. Research on related aminomethyltrifluoroborate salts reveals the importance of solvent mixtures, base equivalents, temperature, and catalyst choice for efficient synthesis and coupling reactions.

Table 1: Optimization of Reaction Parameters for Cross-Coupling Analogous to this compound Preparation

| Entry | Solvent Ratio (Alcohol:Water) | Base Equivalents (K2CO3) | Time (h) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4:1 | 4 | 19 | 80 | 13 | Initial conditions |

| 3 | 10:1 | 5 | 21 | 80 | 53 | Increased base |

| 4 | 10:1 | 10 | 19 | 80 | 84 | Optimal base amount |

| 5 | 10:1 | 15 | 19 | 80 | 55 | Excess base detrimental |

| 9 | 10:1 | 10 | 5 | Reflux (~87) | 87 | Shortened time, higher yield |

Data adapted from palladium-catalyzed cross-coupling studies involving aminomethyltrifluoroborate salts, relevant to the preparation and use of potassium trifluoroborate derivatives.

Summary Table of Key Reagents and Conditions

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| N-Methylation | Piperazine, methyl iodide, base | Basic medium, room temp or mild heating | Introduce N-methyl group |

| Chloromethylation | 1-Methylpiperazine, chloromethyl chloride | Controlled temperature, inert atmosphere | Install chloromethyl group at 4-position |

| Trifluoroborate formation | Chloromethyl intermediate, NaBF4 | Mild heating, polar solvent | Substitute Cl with trifluoroborate |

| Counterion exchange | Sodium trifluoroborate, K2CO3 | Stirring, room temp | Exchange Na+ for K+ to form potassium salt |

This comprehensive approach to the preparation of this compound ensures high purity and yield of the compound, enabling its use in advanced synthetic applications such as palladium-catalyzed cross-coupling reactions. The methodology is supported by detailed mechanistic understanding and optimization data from recent peer-reviewed research.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-methyl-4-trifluoroboratomethylpiperazine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions with aryl, alkenyl, or alkyl halides and triflates.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is characterized by its trifluoroborate group, which plays a crucial role in facilitating chemical reactions. It is primarily involved in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. The compound acts as a reagent in organic synthesis, allowing for the coupling of aryl, alkenyl, or alkyl halides with boronic acids or trifluoroborates .

Key Reactions

- Cross-Coupling Reactions : Utilized extensively in organic synthesis to form biaryl compounds.

- Substitution Reactions : Participates in nucleophilic substitution where the trifluoroborate group can be replaced by other nucleophiles.

Organic Chemistry

This compound serves as a pivotal reagent in the synthesis of complex organic molecules. It is particularly valuable for:

- Forming Carbon-Carbon Bonds : Essential for synthesizing pharmaceuticals and agrochemicals.

- Catalyzing Reactions : Often used with palladium catalysts under inert atmospheres to ensure high yields .

Biological Applications

In biological research, this compound has been employed to synthesize biologically active molecules:

- Drug Development : Used in creating new therapeutic agents targeting specific diseases, including cancer and inflammatory conditions .

- Kinase Modulation : It has shown potential as a modulator of CSF-1R kinase activity, which is significant in treating certain cancers .

Industrial Applications

The compound finds utility in the production of fine chemicals and specialty materials:

- Manufacturing Processes : Its role in coupling reactions aids in the efficient production of various industrial chemicals .

Case Study 1: Antitumor Activity

A study demonstrated that this compound exhibited antitumor properties when tested on murine models with rat mammary gland carcinoma cells. The compound was administered at varying doses, showing protective effects against bone destruction comparable to established treatments like Zoledronate .

Case Study 2: Synthesis of Biologically Active Compounds

Research highlighted its application in synthesizing selective inhibitors for platelet-derived growth factor receptor-family kinases. The synthesized compounds showed significant activity against murine leukemic cells dependent on CSF-1R for survival, indicating potential therapeutic uses .

Data Tables

| Application Area | Specific Use | Notable Outcomes |

|---|---|---|

| Organic Chemistry | Cross-Coupling Reactions | Formation of biaryl compounds |

| Biological Research | Drug Development | Targeting CSF-1R kinase |

| Industrial Chemistry | Fine Chemical Production | Enhanced efficiency in manufacturing |

Mechanism of Action

The mechanism of action of Potassium 1-methyl-4-trifluoroboratomethylpiperazine involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The trifluoroborate group acts as a nucleophile, reacting with electrophilic species (e.g., aryl halides) in the presence of a palladium catalyst to form new carbon-carbon bonds . This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₆H₁₃BF₃KN₂

- Molecular Weight : 220.08 g/mol

- CAS Number : 1015484-22-6

- Structure : A piperazine core substituted with a methyl group at the 1-position and a trifluoroborate-methyl group at the 4-position, stabilized by a potassium counterion .

Synthesis :

The compound is synthesized via sequential steps:

N-Methylation : Piperazine is methylated using methyl iodide to yield 1-methylpiperazine.

Chloromethylation : Reaction with chloromethyl chloride introduces a chloromethyl group at the 4-position.

Trifluoroborate Substitution : The chlorine atom is replaced with a trifluoroborate group using NaBF₄.

Ion Exchange : Sodium is replaced with potassium via K₂CO₃, yielding the final product .

Applications :

Primarily used in Suzuki-Miyaura cross-coupling reactions , enabling C–C bond formation in aryl and heteroaryl systems. It also participates in C(aryl)–O/N/S coupling and stereoselective alkylation .

Comparison with Similar Compounds

Piperazine Derivatives Without Trifluoroborate Groups

Key Differences :

- Reactivity: The trifluoroborate group in the target compound enables participation in transition-metal-catalyzed reactions, unlike non-boronated piperazines.

- Stability: Organotrifluoroborates are air- and moisture-stable, whereas boronic acids (common in Suzuki couplings) require inert conditions .

Trifluoroborate-Containing Piperazine Analogues

Key Differences :

- Synthetic Utility : The target compound’s piperazine backbone provides a rigid framework for modular functionalization, unlike simpler trifluoroborates.

- Biological Activity : While some trifluoroborates show kinase inhibition (e.g., compound 4 in ), the target compound’s biological profile is less documented, emphasizing its role as a synthetic intermediate .

Physicochemical and Commercial Comparison

Biological Activity

Potassium 1-methyl-4-trifluoroboratomethylpiperazine (CAS Number: 1015484-22-6) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its biological activity is primarily associated with its role in various biochemical reactions, particularly in coupling reactions that are essential for the synthesis of complex organic molecules.

Overview

This compound is a trifluoroborate derivative used extensively in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. It has applications in the development of pharmaceuticals and biologically active molecules, making it a significant reagent in both academic and industrial settings .

Target of Action

Research is ongoing to elucidate the specific biological targets of this compound. Preliminary findings suggest that it may interact with various enzymes and signaling pathways, influencing cellular processes such as metabolism and gene expression.

Mode of Action

The compound participates in trifluoroborate derivative coupling reactions, where it acts as a nucleophile. It is known to engage in nucleophilic substitution reactions, enabling the formation of new carbon-carbon bonds through palladium-catalyzed processes .

This compound exhibits several biochemical properties:

- Cellular Effects : It has been observed to modulate kinase and phosphatase activities, which are critical for cell signaling pathways. This modulation can affect various cellular functions, including proliferation and apoptosis.

- Metabolic Pathways : The compound is involved in key metabolic pathways, interacting with enzymes necessary for metabolic processes. This interaction can influence cellular energy metabolism and biosynthetic pathways.

- Transport and Distribution : Within biological systems, this compound is transported via specific transporters and binding proteins, which facilitate its distribution to target tissues and cells.

In Vivo Studies

A notable study investigated the effects of this compound on bone metastases in a rat model. The compound was administered at varying dosages (60 mg/kg or 120 mg/kg) over two weeks. Results indicated that both dosing regimens provided protective effects against bone destruction comparable to the positive control drug Zoledronate .

Pharmacodynamic Studies

In pharmacodynamic studies involving murine leukemic cells (M-NFS-60), the compound demonstrated dose-dependent inhibition of cell proliferation. The maximum effect was observed at higher doses, suggesting its potential as an anti-cancer agent through modulation of CSF-1R kinase activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Enzyme Modulation | Influences kinase and phosphatase activities; impacts cell signaling pathways |

| Cell Proliferation | Inhibits proliferation in cancer cell lines; potential anti-cancer properties |

| Bone Protection | Protective effects against bone metastases in animal models |

| Synthesis Applications | Used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex molecules |

Q & A

Q. What are the established synthetic routes for Potassium 1-methyl-4-trifluoroboratomethylpiperazine, and how can purity be ensured during synthesis?

The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine are synthesized via coupling reagents such as HOBt and TBTU in anhydrous DMF with triethylamine as a base . For this compound, trifluoroborate salts are typically prepared using potassium fluoride or KHF₂ under controlled anhydrous conditions to prevent hydrolysis . Purity is ensured via silica gel chromatography (e.g., ethyl acetate/hexane gradients) and validated by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation requires a combination of:

- NMR spectroscopy : To verify substituent positions and boron trifluoride coordination (e.g., absence of free -BF₃ groups) .

- X-ray crystallography : For unambiguous determination of crystal packing and hydrogen-bonding interactions, as demonstrated in analogous piperazinium salts .

- Elemental analysis : To confirm stoichiometry and potassium content .

Q. What are the primary pharmacological or biochemical applications of this compound in research?

Piperazine trifluoroborates are often used as intermediates in drug discovery. For example, similar compounds serve as building blocks for kinase inhibitors or phosphoglycerate dehydrogenase (PHGDH) inhibitors, which are relevant in cancer metabolism studies . Their stability under physiological conditions makes them suitable for in vitro enzymatic assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, especially in coupling reactions?

Yield optimization often involves:

- Solvent selection : Anhydrous DCM or THF minimizes side reactions .

- Catalyst tuning : Copper(I) catalysts (e.g., CuI) or palladium complexes improve cross-coupling efficiency .

- Temperature control : Stepwise heating (e.g., 50–80°C) avoids decomposition of trifluoroborate groups . Contradictions in reported yields (e.g., 26% vs. 70%) may arise from differences in workup protocols or reagent purity .

Q. What strategies resolve contradictions in biological activity data for piperazine-based compounds?

Discrepancies in activity (e.g., antiarrhythmic vs. cytotoxic effects) require:

- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems .

- Metabolite profiling : LC-MS to identify degradation products that may confound results .

- Structural analogs : Synthesize and test derivatives to isolate critical pharmacophores, as seen in WDR5 degraders .

Q. How do crystallographic data inform the design of stable formulations for potassium trifluoroborate salts?

X-ray structures reveal intermolecular interactions (e.g., N–H⋯O/F hydrogen bonds) that stabilize crystal lattices . For example, hydration states (e.g., 0.4-hydrate in analogous salts) impact solubility and must be controlled during lyophilization . Computational modeling (e.g., DFT) can predict packing efficiency and guide co-crystal design .

Q. What statistical methods are recommended for analyzing high-throughput screening data involving this compound?

Use the false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in multi-parametric assays . For dose-response studies, nonlinear regression (e.g., Hill equation) with bootstrapping ensures robust IC₅₀/EC₅₀ estimates .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC/HPLC) to avoid boron hydrolysis .

- Characterization : Combine crystallography with dynamic NMR to assess conformational flexibility .

- Biological assays : Include positive controls (e.g., known PHGDH inhibitors) and validate target engagement via CETSA or SPR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.